Lap-Shear Strength vs. Carborane Homologs
When cured with 4,4′-diaminodiphenylsulfone (DDS), 1,2‑bis(epoxybutyl)carborane yields a room‑temperature lap‑shear strength of 2,040 psi on stainless steel [1]. This value falls between the lower performance of the bis(epoxypropyl) homolog (1,740 psi) and the higher strengths of the bis(epoxypentyl) (2,810 psi) and bis(epoxyhexyl) (3,600 psi) homologs [1]. The data demonstrate that spacer length directly modulates adhesive performance, with the butyl derivative offering a distinct balance between strength and thermal retention.
| Evidence Dimension | Room‑temperature lap‑shear strength (cured with DDS) |
|---|---|
| Target Compound Data | 2,040 psi |
| Comparator Or Baseline | Bis(epoxypropyl)carborane: 1,740 psi; Bis(epoxypentyl)carborane: 2,810 psi; Bis(epoxyhexyl)carborane: 3,600 psi |
| Quantified Difference | Target vs. propyl: +17%; Target vs. pentyl: –27%; Target vs. hexyl: –43% |
| Conditions | Stainless steel (17-7) lap‑shear specimens; cured with 4,4′-diaminodiphenylsulfone at 445 °F, 120 psi, 1 h; tested at room temperature |
Why This Matters
Selecting the optimal alkyl spacer is critical for achieving target adhesive strength in high‑temperature applications; 1,2‑bis(epoxybutyl)carborane provides a measurable middle‑range strength that may suit applications where the lower crosslink density of longer spacers is undesirable.
- [1] Barnes, R. L., & Grafstein, D. (1973). U.S. Patent No. 3,725,176. High temperature bis(epoxyalkyl) carborane adhesives. Example numbers 15–17. View Source
